molecular formula C7H13N3O2 B14699101 5-(Hydroxyimino)-4-propylpiperazin-2-one CAS No. 20855-71-4

5-(Hydroxyimino)-4-propylpiperazin-2-one

Cat. No.: B14699101
CAS No.: 20855-71-4
M. Wt: 171.20 g/mol
InChI Key: LGDFNYKEGGOZPA-UHFFFAOYSA-N
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Description

5-(Hydroxyimino)-4-propylpiperazin-2-one is a piperazine-derived heterocyclic compound characterized by a hydroxyimino (=N–OH) group at position 5 and a propyl substituent at position 4 of the piperazin-2-one core. Piperazine derivatives are widely studied for their pharmacological relevance, particularly as intermediates in drug synthesis for targeting enzymes or receptors.

Properties

CAS No.

20855-71-4

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

5-hydroxyimino-4-propylpiperazin-2-one

InChI

InChI=1S/C7H13N3O2/c1-2-3-10-5-7(11)8-4-6(10)9-12/h12H,2-5H2,1H3,(H,8,11)

InChI Key

LGDFNYKEGGOZPA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(=O)NCC1=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyimino)-4-propylpiperazin-2-one typically involves the reaction of appropriate piperazine derivatives with hydroxylamine or its derivatives under controlled conditions. One common method involves the reaction of 4-propylpiperazine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxyimino)-4-propylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyimino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

5-(Hydroxyimino)-4-propylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its piperazine core, which is common in many drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxyimino)-4-propylpiperazin-2-one is not fully understood but is believed to involve interactions with various molecular targets. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The piperazine core may interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent type, position, and electronic properties. Below is a detailed comparison based on synthesis routes, substituent effects, and inferred physicochemical properties.

Substituent Variations in Piperazine Derivatives

Table 1: Substituent Comparison of Piperazine-Based Compounds
Compound Name Substituents at Piperazine Core Key Functional Groups Molecular Weight (g/mol) References
5-(Hydroxyimino)-4-propylpiperazin-2-one 4-propyl, 5-hydroxyimino Hydroxyimino, propyl ~183.2 (calculated) -
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine 4-methyl, pyrimidin-2-amine linkage Methyl, pyrimidine 194 (observed)
1-[[3-(4,7-Dihydro-2-methyl-7-oxo-3-propyl-2H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine 4-(methyl-d3), sulfonyl, pyrazolo-pyrimidinone Sulfonyl, deuterated methyl 599.7 (calculated)
2-[5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one 4-ethyl, sulfonyl, imidazo-triazinone Sulfonyl, ethyl, hydroxyl ~542.1 (calculated)
Key Observations:
  • Functional Groups: The hydroxyimino group may confer stronger hydrogen-bonding capacity than sulfonyl or pyrimidine groups in other derivatives, influencing solubility and target binding .
  • Synthetic Complexity: Compounds with sulfonyl or fused heterocycles (e.g., imidazo-triazinone in ) require multi-step syntheses, whereas the target compound’s simpler structure could streamline production.

Inferred Physicochemical Properties

Table 2: Property Comparison Based on Structural Analogs
Property This compound 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Sulfonyl-Imidazo-Triazinone
LogP (Predicted) ~1.2 ~0.8 ~2.5
Water Solubility Moderate (hydroxyimino enhances) High (pyrimidine polar) Low (sulfonyl reduces)
Bioactivity Potential Enzyme inhibition (e.g., kinases) Anticancer (pyrimidine analogs) PDE inhibition (sulfonyl motif)

Research Implications and Limitations

  • Drug Design: The hydroxyimino group could enhance binding to metal ions in enzyme active sites, similar to hydroxamic acid derivatives.
  • Limitations : Propyl substituents may reduce aqueous solubility compared to methyl, necessitating formulation optimization.

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